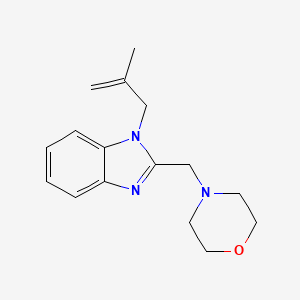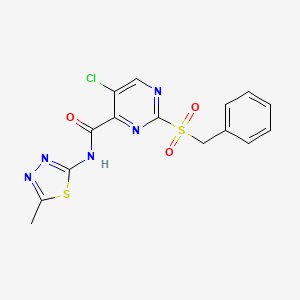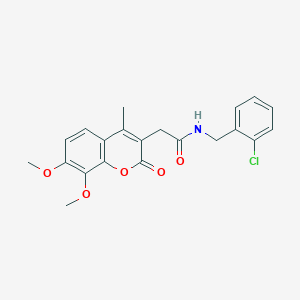![molecular formula C26H20N4O2S B11378681 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378681.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring, a phenyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the condensation of hydrazine with a diketone precursor.
Final Coupling and Amidation: The final step involves coupling the benzothiazole-phenyl derivative with the pyridazine derivative, followed by amidation to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways.
Pathways Involved: The compound can influence various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction. Its effects on these pathways contribute to its biological activities and therapeutic potential.
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as this compound, benzothiazole derivatives, and pyridazine derivatives share structural similarities.
Uniqueness: The presence of both benzothiazole and pyridazine rings in a single molecule imparts unique chemical and biological properties. This dual-ring structure enhances its potential for diverse applications and distinguishes it from other compounds with only one of these rings.
Properties
Molecular Formula |
C26H20N4O2S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C26H20N4O2S/c1-16-3-10-20(11-4-16)30-14-13-22(31)24(29-30)25(32)27-19-8-6-18(7-9-19)26-28-21-12-5-17(2)15-23(21)33-26/h3-15H,1-2H3,(H,27,32) |
InChI Key |
HXCJXVCSRGRDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide](/img/structure/B11378599.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide](/img/structure/B11378603.png)
![6-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]pyridazin-3(2H)-one](/img/structure/B11378610.png)


![Propan-2-yl {[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11378638.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11378642.png)
![4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11378650.png)
![3-tert-butyl-6-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11378656.png)

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B11378673.png)
![6-(4-Ethoxyphenyl)-5-methyl-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11378676.png)
![6-(4-Bromophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11378688.png)
![4-(propan-2-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11378690.png)
